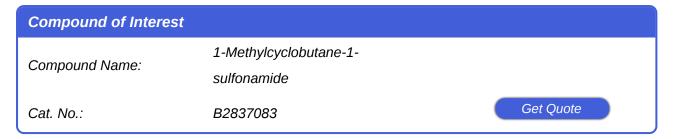




Elucidation of the Molecular Structure of 1-Methylcyclobutane-1-sulfonamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and structural elucidation of 1-Methylcyclobutane-1-sulfonamide, a novel organic compound with potential applications in medicinal chemistry. This document outlines detailed experimental protocols, data presentation in structured tables, and visual workflows to facilitate understanding and replication.

Introduction

1-Methylcyclobutane-1-sulfonamide (C5H11NO2S) is a saturated heterocyclic compound featuring a cyclobutane ring, a methyl group, and a sulfonamide functional group. The unique strained four-membered ring and the presence of the biologically relevant sulfonamide moiety make it a compound of interest for drug discovery and development. Sulfonamides are a wellestablished class of compounds with a broad range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a cyclobutane ring can influence the molecule's conformational rigidity and physicochemical properties, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.[4]



This guide details the synthetic route to **1-Methylcyclobutane-1-sulfonamide** and the analytical techniques employed for its comprehensive structural characterization.

Synthesis of 1-Methylcyclobutane-1-sulfonamide

The synthesis of **1-Methylcyclobutane-1-sulfonamide** is a two-step process commencing with the preparation of the key intermediate, **1-methylcyclobutane-1-sulfonyl chloride**, followed by its amination.

Experimental Protocol: Synthesis of 1-methylcyclobutane-1-sulfonyl chloride

This procedure outlines the synthesis of the sulfonyl chloride intermediate from 1-methylcyclobutane.

Materials:

- 1-Methylcyclobutane
- Chlorosulfonic acid
- Thionyl chloride (SOCl₂)
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate (NaHCO₃), saturated aqueous solution
- Magnesium sulfate (MgSO₄), anhydrous
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- · Ice bath



Rotary evaporator

Procedure:

- In a fume hood, a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 1-methylcyclobutane (1.0 eq).
- The flask is cooled in an ice bath to 0 °C.
- Chlorosulfonic acid (1.2 eq) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
- Thionyl chloride (2.0 eg) is then added to the reaction mixture.
- The mixture is heated to reflux (approximately 40 °C for DCM) and maintained for 4 hours.
 The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a beaker containing crushed ice.
- The mixture is transferred to a separatory funnel, and the organic layer is separated.
- The aqueous layer is extracted twice with dichloromethane.
- The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude 1methylcyclobutane-1-sulfonyl chloride.
- The crude product is purified by vacuum distillation or column chromatography on silica gel.



Experimental Protocol: Synthesis of 1-Methylcyclobutane-1-sulfonamide

This procedure details the conversion of the sulfonyl chloride to the final sulfonamide product.

Materials:

- 1-Methylcyclobutane-1-sulfonyl chloride
- Ammonia (aqueous solution, 28-30%)
- Dichloromethane (DCM)
- Hydrochloric acid (1 M)
- Sodium bicarbonate (NaHCO₃), saturated aqueous solution
- Magnesium sulfate (MgSO₄), anhydrous
- · Erlenmeyer flask
- · Magnetic stirrer
- · Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- The purified 1-methylcyclobutane-1-sulfonyl chloride (1.0 eq) is dissolved in dichloromethane in an Erlenmeyer flask.
- The flask is cooled in an ice bath to 0 °C.
- Aqueous ammonia solution (5.0 eq) is added dropwise to the stirred solution.



- The reaction mixture is stirred vigorously at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
- The reaction is monitored by TLC for the disappearance of the sulfonyl chloride.
- Upon completion, the reaction mixture is diluted with water and transferred to a separatory funnel.
- The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.
- The combined organic layers are washed sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-Methylcyclobutane-1-sulfonamide.
- The crude product is purified by recrystallization or column chromatography.

Structure Elucidation

The structure of the synthesized **1-Methylcyclobutane-1-sulfonamide** was confirmed using a combination of spectroscopic techniques.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **1-Methylcyclobutane-1-sulfonamide**.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~2.5 - 2.3	m	4H	-CH ₂ - (cyclobutane)
~2.1 - 1.9	m	2H	-CH ₂ - (cyclobutane)
~1.6	S	3H	-СН3
~4.8	br s	2H	-SO2NH2

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment
~65	C-SO ₂ NH ₂
~32	-CH ₂ - (cyclobutane)
~25	-CH₃
~16	-CH ₂ - (cyclobutane)

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350, ~3250	Strong, Broad	N-H stretch (asymmetric and symmetric)
~2960, ~2870	Medium	C-H stretch (aliphatic)
~1330	Strong	S=O stretch (asymmetric)
~1150	Strong	S=O stretch (symmetric)
~910	Medium	S-N stretch

Table 4: Mass Spectrometry Data (ESI+)

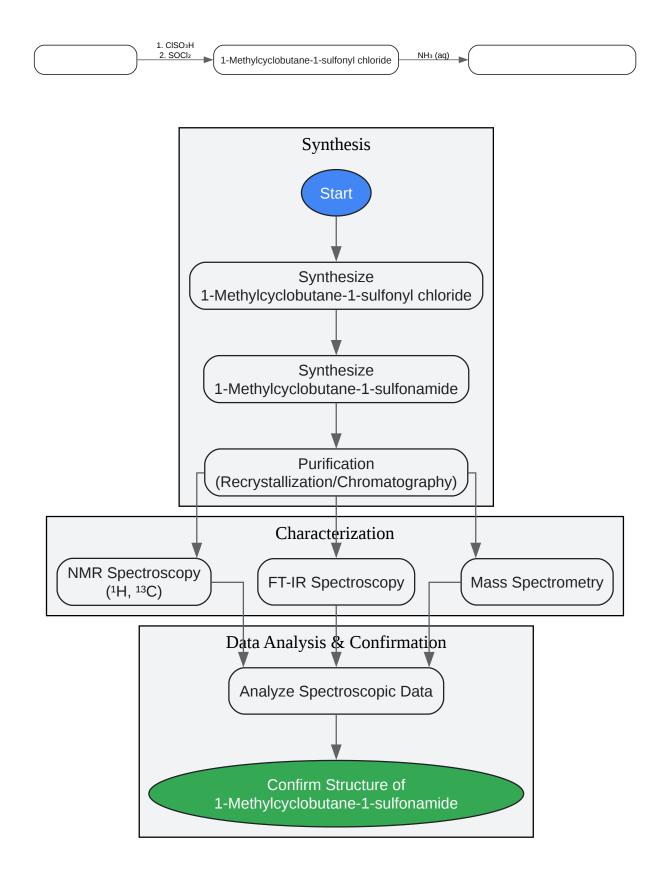


m/z	lon
150.0583	[M+H]+
172.0403	[M+Na]+

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams illustrate the synthetic pathway and the structure elucidation workflow.





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- To cite this document: BenchChem. [Elucidation of the Molecular Structure of 1-Methylcyclobutane-1-sulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2837083#1-methylcyclobutane-1-sulfonamide-structure-elucidation]

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